Cas no 171777-67-6 (4-Nitrobenzoyl-d4 Chloride)

4-Nitrobenzoyl-d4 Chloride 化学的及び物理的性質
名前と識別子
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- 4-Nitrobenzoyl-d4 Chloride
- SKDHHIUENRGTHK-RHQRLBAQSA-N
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- インチ: 1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H/i1D,2D,3D,4D
- InChIKey: SKDHHIUENRGTHK-RHQRLBAQSA-N
- ほほえんだ: C(Cl)(=O)C1=C([2H])C([2H])=C([N+]([O-])=O)C([2H])=C1[2H]
じっけんとくせい
- 色と性状: NA
- 密度みつど: 1.5±0.1 g/cm3
- ふってん: 277.8±13.0 °C at 760 mmHg
4-Nitrobenzoyl-d4 Chloride セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
4-Nitrobenzoyl-d4 Chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N493607-10g |
4-Nitrobenzoyl-d4 Chloride |
171777-67-6 | 10g |
$ 1000.00 | 2022-06-03 | ||
TRC | N493607-10000mg |
4-Nitrobenzoyl-d4 Chloride |
171777-67-6 | 10g |
$1206.00 | 2023-05-17 | ||
TRC | N493607-5g |
4-Nitrobenzoyl-d4 Chloride |
171777-67-6 | 5g |
$ 800.00 | 2023-09-06 | ||
TRC | N493607-1g |
4-Nitrobenzoyl-d4 Chloride |
171777-67-6 | 1g |
$ 125.00 | 2022-06-03 | ||
TRC | N493607-1000mg |
4-Nitrobenzoyl-d4 Chloride |
171777-67-6 | 1g |
$155.00 | 2023-05-17 |
4-Nitrobenzoyl-d4 Chloride 関連文献
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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Fabiano Barreto,Jéssica Melo,Louise Jank,Maria do Carmo Ruaro Peralba,Tânia Mara Pizzolato Anal. Methods, 2012,4, 2822-2830
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
4-Nitrobenzoyl-d4 Chlorideに関する追加情報
Introduction to 4-Nitrobenzoyl-d4 Chloride (CAS No. 171777-67-6)
4-Nitrobenzoyl-d4 Chloride (CAS No. 171777-67-6) is a deuterated derivative of 4-nitrobenzoyl chloride, a compound widely used in various chemical and pharmaceutical applications. The introduction of deuterium atoms into the molecule imparts unique properties that make it particularly valuable in research and development, especially in the context of metabolic stability studies and drug metabolism.
The chemical structure of 4-Nitrobenzoyl-d4 Chloride consists of a nitrobenzene ring substituted with a deuterated acyl chloride group. The presence of deuterium atoms, which are heavier isotopes of hydrogen, can significantly affect the reactivity and stability of the molecule. This makes 4-Nitrobenzoyl-d4 Chloride an important tool in the study of isotopic effects in chemical reactions and biological processes.
In recent years, the use of deuterated compounds has gained increasing attention in the pharmaceutical industry. Deuterium substitution can lead to improved metabolic stability, reduced toxicity, and enhanced pharmacokinetic properties. These advantages are particularly relevant in the development of new drugs where metabolic stability is a critical factor for therapeutic efficacy.
4-Nitrobenzoyl-d4 Chloride has been utilized in several cutting-edge research studies. For instance, a study published in the Journal of Medicinal Chemistry explored the use of deuterated analogs in the optimization of drug candidates. The researchers found that deuterium substitution at specific positions could significantly enhance the metabolic stability and bioavailability of the compounds, leading to improved therapeutic outcomes.
Another notable application of 4-Nitrobenzoyl-d4 Chloride is in the field of proteomics and protein labeling. Deuterated compounds are often used as internal standards in mass spectrometry-based assays to ensure accurate quantification and minimize matrix effects. The stable isotope labeling technique has revolutionized proteomic research by enabling precise measurement of protein expression levels and post-translational modifications.
The synthesis of 4-Nitrobenzoyl-d4 Chloride involves several steps, including the preparation of deuterated nitrobenzene and subsequent acylation reactions. The process requires careful control of reaction conditions to ensure high yields and purity. Advanced synthetic methods, such as transition metal-catalyzed reactions and microwave-assisted synthesis, have been employed to optimize the production process.
In addition to its applications in pharmaceutical research, 4-Nitrobenzoyl-d4 Chloride is also used in materials science and analytical chemistry. Its unique properties make it suitable for various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS). These techniques are essential for characterizing complex mixtures and elucidating molecular structures.
The safety profile of 4-Nitrobenzoyl-d4 Chloride is an important consideration for its use in laboratory settings. While it is generally considered safe when handled properly, appropriate personal protective equipment (PPE) should be worn to minimize exposure risks. It is also important to follow standard laboratory safety protocols to ensure a safe working environment.
In conclusion, 4-Nitrobenzoyl-d4 Chloride (CAS No. 171777-67-6) is a versatile compound with significant potential in various scientific disciplines. Its unique properties make it an invaluable tool for researchers working on drug development, proteomics, and analytical chemistry. As research continues to advance, it is likely that new applications for this compound will be discovered, further expanding its utility in the scientific community.
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